molecular formula C9H9ClN2O B1609026 2-chloro-N-cyclopropylnicotinamide CAS No. 25764-78-7

2-chloro-N-cyclopropylnicotinamide

Cat. No. B1609026
CAS RN: 25764-78-7
M. Wt: 196.63 g/mol
InChI Key: LITZGZJSHGMLDQ-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropylnicotinamide is a chemical compound with the CAS Number: 25764-78-7 . It has a molecular weight of 196.64 and its IUPAC name is 2-chloro-N-cyclopropylnicotinamide . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-cyclopropylnicotinamide is represented by the linear formula: C9H9ClN2O . The InChI code for this compound is 1S/C9H9ClN2O/c10-8-7 (2-1-5-11-8)9 (13)12-6-3-4-6/h1-2,5-6H,3-4H2, (H,12,13) .


Physical And Chemical Properties Analysis

2-chloro-N-cyclopropylnicotinamide is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

To provide value and align with the request for scientific research applications, I will highlight general research areas where similar compounds have shown significance. This approach will give an insight into where "2-chloro-N-cyclopropylnicotinamide" could potentially be applied, based on the activities of chemically related compounds.

Applications in Drug Synthesis and Medicinal Chemistry

Compounds with structures similar to "2-chloro-N-cyclopropylnicotinamide" often find applications in the synthesis of pharmaceutical drugs. For example, nevirapine, an anti-infective agent used in the treatment of HIV, involves compounds with chloro-nicotinamide structures in its synthesis process (Hu Yong-an, 2012). Such compounds can serve as key intermediates in creating therapeutic agents, highlighting the importance of similar chloro-nicotinamide derivatives in drug development.

In Supramolecular Chemistry and Crystal Engineering

Chloro-nicotinamide derivatives are also significant in supramolecular chemistry and crystal engineering. These compounds can participate in forming co-crystals with various pharmaceuticals, potentially altering their physical properties, such as solubility and stability. A study on co-crystal formation using isonicotinamide with different carboxylic acids demonstrates the potential of nicotinamide derivatives in enhancing the properties of co-crystals, which could be relevant for "2-chloro-N-cyclopropylnicotinamide" (A. Lemmerer & M. Fernandes, 2012).

Safety And Hazards

The safety information for 2-chloro-N-cyclopropylnicotinamide includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is considered dangerous, as indicated by the signal word “Danger” and the GHS06 pictogram .

properties

IUPAC Name

2-chloro-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-7(2-1-5-11-8)9(13)12-6-3-4-6/h1-2,5-6H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITZGZJSHGMLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400009
Record name 2-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropylnicotinamide

CAS RN

25764-78-7
Record name 2-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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